Phospho-L-arginine
Overview
Description
Phospho-L-arginine is an amino acid derivative with significant roles in various biological processes, including protein synthesis, immune responses, and nitric oxide production. Its study involves the understanding of its synthesis, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of Phospho-L-arginine involves enzymatic reactions where L-arginine acts as a substrate for nitric oxide synthase, producing nitric oxide and L-citrulline. This process is crucial for regulating immune responses and tumour growth through the metabolism of L-arginine by myeloid cells (Bronte & Zanovello, 2005).
Molecular Structure Analysis
The molecular structure of Phospho-L-arginine includes a guanidinium group that plays a critical role in its function as a substrate for nitric oxide synthase. This structure facilitates the interaction with enzymes and the subsequent production of nitric oxide, a crucial molecule in cardiovascular and immune systems (Stuehr et al., 1991).
Chemical Reactions and Properties
Phospho-L-arginine participates in chemical reactions that lead to the production of nitric oxide, a critical signaling molecule. The enzyme nitric oxide synthase catalyzes this reaction, highlighting the importance of Phospho-L-arginine in regulating physiological functions (Stuehr et al., 1991).
Physical Properties Analysis
The physical properties of Phospho-L-arginine, such as solubility and stability, are influenced by its molecular structure. These properties are essential for its biological functions and its interaction with other molecules within the cell (Izutsu et al., 2005).
Scientific Research Applications
Intestinal Epithelial Cell Migration : Phospho-L-arginine enhances intestinal epithelial cell migration by stimulating p70 S6 kinase activation and nitric oxide release (Rhoads et al., 2008).
Aerobic Capacity and Muscle Metabolism : Supplementation of L-arginine improves aerobic capacity and muscle metabolism in subjects with Mitochondrial Encephalomyopathy, Lactic Acidosis and Stroke-Like Episodes (MELAS) syndrome (Rodan et al., 2015).
Biotechnology Applications : In biotechnology, arginine is used as a folding enhancer and aggregation suppressor, acting both as an osmolyte and a protein denaturant (Eronina et al., 2014).
Cardiovascular Health : Arginine supplementation may aid in managing conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus by regulating endothelial function and vascular tone (Gambardella et al., 2020).
Protein Activity Control in Bacteria : Phospho-L-arginine is a type of phosphorylation that controls protein activity in bacteria (Schmidt et al., 2013).
Chronic Kidney Disease and Preeclampsia : L-arginine supplementation has beneficial effects in several models of chronic kidney disease and may be beneficial in attenuating symptoms of preeclampsia (Cherla & Jaimes, 2004).
Food and Pharmaceutical Industries : L-arginine is an important amino acid in food flavoring and pharmaceutical industries, with its production by microbial fermentation gaining attention (Man et al., 2016).
Cancer Research : Arginine-derived nitric oxide may influence various aspects of cancer, including tumor initiation, progression, apoptosis, angiogenesis, and immunosuppression (Lind, 2004).
Immune Responses : Metabolism of L-arginine by myeloid cells can influence lymphocyte responses during immune responses and tumor growth (Bronte & Zanovello, 2005).
Energy Buffering in Invertebrates : The N-phospho-L-arginine energy-buffering system is present in invertebrates for regulating energy requirements, such as in insect flight muscles or medically important protozoa (Schoenenberger et al., 2017).
Future Directions
Arginine and arginine-rich peptides are effective therapeutic compounds for a range of neurodegenerative pathologies, with beneficial effects including the reduction of excitotoxic cell death and mitochondrial dysfunction . The putative role of proteopathies in chronic neurodegenerative diseases such as Alzheimer’s disease (AD) warrants investigation into whether arginine could also prevent the aggregation and cytotoxicity of amyloidogenic proteins .
properties
IUPAC Name |
(2S)-2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTIOCVIZPCTGO-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N4O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922805 | |
Record name | N~5~-(N-Phosphonocarbamimidoyl)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phospho-L-arginine | |
CAS RN |
1189-11-3, 49720-39-0 | |
Record name | Phospho-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phospho-L-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~5~-(N-Phosphonocarbamimidoyl)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N5-[imino(phosphonoamino)methyl]L-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-arginine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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